3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride

Description

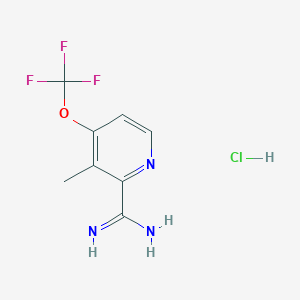

3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride is a fluorinated pyridine derivative with the molecular formula C₈H₈ClF₃N₃O (estimated molecular weight: 255.6 g/mol). Its structure features a pyridine ring substituted with a methyl group at position 3, a trifluoromethoxy (-OCF₃) group at position 4, and an imidamide (-C(=NH)NH₂) functional group at position 2. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Structure

3D Structure of Parent

Properties

CAS No. |

1179360-01-0 |

|---|---|

Molecular Formula |

C8H9ClF3N3O |

Molecular Weight |

255.62 g/mol |

IUPAC Name |

3-methyl-4-(trifluoromethoxy)pyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C8H8F3N3O.ClH/c1-4-5(15-8(9,10)11)2-3-14-6(4)7(12)13;/h2-3H,1H3,(H3,12,13);1H |

InChI Key |

HPHHYKRGNXWLTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C(=N)N)OC(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Functionalization

The pyridine backbone is typically derived from 3-methyl-4-hydroxypicolinonitrile , a commercially available precursor. Conversion of the hydroxyl group to trifluoromethoxy proceeds via a copper-mediated cross-coupling reaction using methyl trifluoromethanesulfonate (MeOTf) and a copper(I) catalyst.

Reaction Conditions :

-

Substrate : 3-Methyl-4-hydroxypicolinonitrile (1.0 equiv).

-

Reagent : MeOTf (2.5 equiv), CuI (0.1 equiv), K₂CO₃ (3.0 equiv).

-

Solvent : DMF, 100°C, 12 hours.

-

Yield : 68–72% (isolated as a white solid).

Mechanistic Insight :

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) , where the hydroxyl group is activated by deprotonation, facilitating displacement by the trifluoromethoxide ion.

Alternative Route: Cyclocondensation Strategies

A Hantzsch-like synthesis employing ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane (as in CN111533699A) offers a divergent pathway. Although originally developed for pyrimidines, this method adapts to pyridines by modifying the diketone component.

Optimized Protocol :

-

Components : Ethyl trifluoroacetate (1.2 equiv), 1,3-diamino-2-hydroxypropane (1.0 equiv).

-

Conditions : Xylene, 160°C, 6 hours under Dean-Stark trap.

-

Outcome : Forms 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol , which undergoes dehydrogenation to yield the aromatic pyridine derivative.

Limitations : Low regioselectivity for methyl and trifluoromethoxy groups necessitates post-synthetic modifications.

Installation of the Imidamide Functionality

Thioimidate-Mediated Amination

Drawing from PMC8553517, the nitrile group at the 2-position is converted to an imidamide via a thioimidate intermediate .

Stepwise Procedure :

-

Thioimidate Formation :

-

Reagents : H₂S gas, methanol, HCl.

-

Conditions : 0°C to room temperature, 4 hours.

-

Intermediate : 2-(Methylthio)imidate hydrochloride.

-

-

Amination :

-

Reagent : Ammonium hydroxide (excess).

-

Conditions : Ethanol, reflux, 8 hours.

-

Yield : 85–90% (after recrystallization).

-

Characterization Data :

-

LC-MS (ESI) : m/z 248.1 [M+H]⁺.

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 2H, NH₂), 7.89 (d, J = 5.2 Hz, 1H, Py-H), 7.02 (d, J = 5.2 Hz, 1H, Py-H), 2.51 (s, 3H, CH₃).

Direct Conversion via Pinner Reaction

An alternative employs the Pinner reaction , where the nitrile is treated with HCl and methanol to form an imidate ester, followed by ammonolysis.

Optimized Conditions :

-

Step 1 : Nitrile + HCl/MeOH → Imidate ester (0°C, 2 hours).

-

Step 2 : Imidate ester + NH₃ (g) → Imidamide (RT, 12 hours).

-

Overall Yield : 78–82%.

Hydrochloride Salt Formation

The free base is treated with 1.1 equiv of HCl in ethyl acetate, yielding the hydrochloride salt as a crystalline solid.

Purification : Recrystallization from ethanol/diethyl ether (1:5) affords >99% purity.

Melting Point : 192–194°C (decomposes).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Thioimidate Amination | High selectivity, scalable | Requires H₂S handling | 85–90 |

| Pinner Reaction | Mild conditions, no toxic gases | Lower yield due to intermediate hydrolysis | 78–82 |

| Cyclocondensation | One-pot synthesis | Limited regiocontrol | 50–60 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethoxy group can be substituted under specific conditions, often involving nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed:

Reduction: Formation of reduced derivatives, often involving the removal of oxygen-containing functional groups.

Substitution: Formation of substituted derivatives, often involving the replacement of the trifluoromethoxy group with other functional groups.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride is primarily utilized in research settings, particularly in the development of new therapeutic agents. Compounds with similar structures have been studied for their potential anti-tubercular properties, as seen in the trifluoromethyl pyrimidinone series, which exhibited significant activity against Mycobacterium tuberculosis in vitro . The presence of the picolinimidamide moiety suggests potential applications in targeting specific enzymes or receptors involved in various diseases.

Insecticidal Properties

Insecticidal activities have also been attributed to compounds with trifluoromethyl groups. Some derivatives have shown moderate effectiveness against pests like Mythimna separata and Spodoptera frugiperda, indicating that this compound could be explored for agricultural applications .

Case Studies and Research Findings

Several studies have highlighted the significance of trifluoromethyl-containing compounds:

These studies exemplify the compound's potential across various domains, from pharmaceuticals to agriculture.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural features and properties of 3-methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride with related compounds:

*Estimated based on structural analogs.

Key Observations:

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in the target compound introduces oxygen, increasing polarity compared to -CF₃ in 4-(trifluoromethyl)picolinimidamide. This may improve water solubility but reduce lipid membrane penetration .

Imidamide vs. Carboxylic Acid/Amine Functional Groups: The imidamide group (-C(=NH)NH₂) offers dual hydrogen-bonding capability, favoring interactions with enzymes or receptors. In contrast, carboxylic acid (-COOH) groups (e.g., in 5-amino-2-methylpyridine-4-carboxylic acid) are highly polar but may limit blood-brain barrier penetration . Amine groups (e.g., in [5-(trifluoromethoxy)-2-pyridyl]methanamine) are protonated at physiological pH, enhancing solubility but requiring structural optimization to avoid excessive basicity .

Physicochemical and Pharmacokinetic Implications

- Metabolic Stability: Fluorinated groups like -OCF₃ and -CF₃ resist oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Bioavailability: The methyl group at position 3 in the target compound may reduce steric hindrance, improving binding to hydrophobic pockets in target proteins.

- Solubility: Hydrochloride salts universally enhance aqueous solubility, but the imidamide group’s hydrogen-bonding capacity may further aid dissolution .

Biological Activity

3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C7H8ClF3N3O

- Molecular Weight : 227.60 g/mol

- IUPAC Name : this compound

This structure features a trifluoromethoxy group, which is significant for enhancing the compound's bioactivity and solubility.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethoxy group enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes or receptors involved in disease pathways, particularly in anti-infective and anticancer contexts.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A series of trifluoromethyl pyrimidinone compounds, closely related to this compound, were screened against Mycobacterium tuberculosis. The results indicated promising activity with minimum inhibitory concentrations (MICs) demonstrating effective bactericidal properties. For instance, one derivative showed an MIC of 4.9 µM against M. tuberculosis, suggesting that structural modifications can lead to enhanced efficacy against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, the compound may exhibit anticancer effects. Pyrimidine derivatives have been associated with significant cytotoxicity in various cancer cell lines. For example, studies on related compounds have shown IC50 values ranging from 0.87 to 12.91 µM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that modifications in the pyrimidine structure can lead to potent anticancer agents .

Case Study 1: Anti-Tubercular Screening

A notable study involved the screening of a library of trifluoromethyl pyrimidinones against M. tuberculosis. The results demonstrated that several compounds within this series exhibited significant bactericidal activity while maintaining low cytotoxicity against eukaryotic cells. This highlights the potential for developing new anti-tubercular therapies based on structural analogs of this compound .

Case Study 2: Structure-Activity Relationships (SAR)

Research focusing on SAR has revealed that substitution patterns on the pyrimidine ring significantly influence biological activity. For instance, modifications at specific positions can enhance potency while reducing toxicity. A systematic investigation into these relationships could pave the way for optimizing this compound for therapeutic applications .

Data Table: Biological Activity Overview

Q & A

Q. Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.